molecular formula C13H15N3O3S B2838313 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-71-8

1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2838313
CAS RN: 2034543-71-8
M. Wt: 293.34
InChI Key: YYSPRJCRFILAFQ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and described for true properties of the ring by Freund and Kuh . This compound was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole .


Chemical Reactions Analysis

The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Physical And Chemical Properties Analysis

The inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been evaluated for their antimicrobial properties . They have shown a broad spectrum of activity against various pathogens .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

Due to the mesoionic nature of 1,3,4-thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities . This suggests that these compounds may have various molecular and cellular effects.

Action Environment

It is known that the tautomeric behavior of 1,3,4-thiadiazoles occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature . This suggests that the action, efficacy, and stability of these compounds may be influenced by environmental factors.

Future Directions

From the in-depth literature review, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-11(10(2)19-14-9)8-16-13-7-5-4-6-12(13)15(3)20(16,17)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSPRJCRFILAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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